molecular formula C7H10O3 B2377756 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-86-1

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2377756
CAS No.: 156329-86-1
M. Wt: 142.154
InChI Key: SJSOVZLDIFAAQA-UHFFFAOYSA-N
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Description

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of scientific research and industrial applications. The compound is often used as a building block for bioisosteric replacement of aromatic groups in drug discovery research .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of bicyclo[111]pentanes, which have been reported as useful chemical tools for bioisosteric replacement of aromatic groups . This suggests that the compound may interact with a wide range of targets, depending on the specific aromatic groups it is replacing.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1-monomethyl ester
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monoMethyl ester

Uniqueness

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its methoxy group, which provides unique chemical properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives. This makes it particularly valuable in drug discovery and material science .

Properties

IUPAC Name

3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSOVZLDIFAAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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